7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-8-10-2-3-11(8)5-7(6)9(12)13/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMAWRQUJJLGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Techniques such as crystallization and chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Pharmaceutical Development
The compound plays a crucial role in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its unique molecular structure allows for effective interaction with biological targets, making it a valuable scaffold for developing new drugs.
- Case Study: Research has demonstrated that derivatives of 7-methylimidazo[1,2-a]pyridine-6-carboxylic acid exhibit potent inhibitory effects on protein geranylgeranylation. In a study involving human cervical carcinoma HeLa cells, certain derivatives showed significant cytotoxicity with IC50 values less than 150 µM, indicating their potential as anticancer agents .
Food Safety Testing
In analytical chemistry, this compound is utilized to detect and quantify potential carcinogenic compounds in food products. Its application ensures consumer safety and compliance with health regulations.
- Application Example: The compound is employed in methods designed to analyze food samples for the presence of harmful imidazo compounds formed during cooking processes. This is crucial for assessing the safety of grilled or charred meats, where such compounds are prevalent.
Biochemical Research
Researchers use this compound in studies related to enzyme inhibition and metabolic pathways. This research provides insights into disease mechanisms and potential therapeutic strategies.
- Biological Activity: The compound has been shown to affect various biological processes through its interaction with enzymes involved in critical metabolic pathways. For instance, its derivatives have been tested for their ability to inhibit the activity of Rab geranylgeranyl transferase, which is vital for the prenylation of proteins involved in cell signaling .
Material Science
In material science, the compound is explored for its properties in developing novel materials, particularly polymers that require specific thermal and mechanical characteristics.
- Research Findings: Studies indicate that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties, making them suitable for advanced applications in electronics and coatings.
A comparative analysis of various derivatives of this compound reveals differences in biological activity based on structural modifications:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer | <150 µM |
| 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid | Structure | Anticancer | Not specified |
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Structure | Antituberculosis | Not specified |
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it can interfere with signaling pathways that regulate cell proliferation and apoptosis . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 7-methylimidazo[1,2-a]pyridine-6-carboxylic acid with key analogs, emphasizing substituent positions, molecular properties, and synthesis
Key Observations:
- Substituent Position Effects : The position of the carboxylic acid group significantly impacts physicochemical and synthetic behavior. For example, 7-methylimidazo[1,2-a]pyridine-3-carboxylic acid (similarity score 0.75) differs from the 6-carboxylic acid analog in polarity and hydrogen-bonding capacity .
- Synthetic Challenges : Derivatives with bulky substituents, such as the 4-chlorophenyl group in Compound V2, exhibit lower yields (20%) compared to simpler analogs synthesized via green methods (e.g., 85% yield for imidazo[1,2-a]pyridine-6-carboxylic acid derivatives) .
- Boronated Derivatives : The boron-containing analog (CAS 2377606-33-0) highlights the scaffold’s versatility in medicinal chemistry for cross-coupling reactions .
Research Implications and Limitations
- Pharmacological Data Gap: Limited evidence exists on the biological activity of this compound.
- Stereochemical Complexity : Derivatives with multiple substituents (e.g., boronate esters) may face challenges in regioselective synthesis .
Biological Activity
7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a methyl group at the 7-position and a carboxylic acid functional group at the 6-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is C₉H₈N₂O₂, with a molar mass of approximately 164.17 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that related compounds can act against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interaction with bacterial enzymes or receptors, enhancing their therapeutic potential against resistant strains .
2. Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are being studied for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study assessed the efficacy of several imidazo[1,2-a]pyridine compounds against breast cancer cells (HCC1937) and found that they induce apoptosis through caspase activation .
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds Against HCC1937 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IP-5 | 45 | Induces apoptosis via caspase activation |
| IP-6 | 47 | Induces apoptosis via caspase activation |
| IP-7 | 79.6 | Induces apoptosis via caspase activation |
Case Study 1: Antimicrobial Properties
A study focusing on the antimicrobial activity of imidazo[1,2-a]pyridine derivatives found that certain compounds exhibited potent activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The binding affinity to bacterial enzymes was crucial for their effectiveness .
Case Study 2: Anticancer Effects
In vitro studies on HCC1937 breast cancer cells revealed that treatment with this compound derivatives resulted in significant cell death and reduced colony-forming ability. The compounds were shown to activate apoptotic pathways, evidenced by increased levels of p53 and cleaved PARP .
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : Interaction with key enzymes in bacterial metabolism.
- Apoptosis Induction : Triggering intrinsic and extrinsic pathways leading to programmed cell death in cancer cells.
Q & A
Q. Table 1: Common Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Ethanol, APTS catalyst, 60°C | Core structure formation |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid introduction |
| Halogenation | Br₂, CH₂Cl₂, RT | Functionalization for downstream |
Basic: What analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the carboxylic acid proton appears as a singlet at δ 12–13 ppm, while aromatic protons in the imidazo-pyridine ring resonate between δ 7–9 ppm .
- IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid group .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 207.05 for C₁₀H₁₀N₂O₂) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
The compound is harmful via inhalation, skin contact, or ingestion. Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid vapor exposure .
- First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes .
Advanced: How can computational modeling aid in predicting the bioactivity of derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking simulate interactions with biological targets like kinases or ATPases. For example:
Q. Table 2: Computational Parameters for Docking
| Parameter | Setting |
|---|---|
| Protein Target | Cyclin-dependent kinase 2 (CDK2) |
| Ligand Flexibility | Rotatable bonds: 5 |
| Grid Box Size | 60 × 60 × 60 ų |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Experimental Replication: Standardize assays (e.g., IC₅₀ measurements using identical cell lines like HEK293) .
- Structural Validation: Confirm compound purity via HPLC (>95%) to rule out impurities affecting results .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Example Contradiction: Discrepancies in kinase inhibition potency may arise from differences in assay pH (7.4 vs. 6.8) or buffer composition .
Advanced: What strategies enhance the compound’s solubility for in vivo studies?
Methodological Answer:
- Salt Formation: React with sodium bicarbonate to form a water-soluble sodium salt .
- Co-Solvent Systems: Use DMSO:PBS (10:90 v/v) for balanced solubility and biocompatibility .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability .
Advanced: How do structural modifications (e.g., halogenation) impact its pharmacological profile?
Methodological Answer:
- Halogenation (Cl, F): Introduced at the 6-position enhances metabolic stability and binding to hydrophobic kinase pockets. For example, 6-fluoro analogs show improved IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for CDK2 inhibition) .
- Methyl Group Removal: Deleting the 7-methyl group reduces steric hindrance, increasing interaction with polar residues in ATP-binding sites .
Q. Table 3: Impact of Substituents on Bioactivity
| Substituent | Position | Effect on IC₅₀ (CDK2) | LogP |
|---|---|---|---|
| -CH₃ | 7 | 2.1 μM | 1.8 |
| -F | 6 | 0.5 μM | 1.5 |
| -Cl | 6 | 1.2 μM | 2.0 |
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., dimerization) .
- In-line Monitoring: Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- Crystallization Optimization: Employ anti-solvent addition (e.g., water in ethanol) to enhance crystal purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
